N-(1,3-benzodioxol-5-yl)-2-(3-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N~1~-(1,3-BENZODIOXOL-5-YL)-2-(3-PHENYL-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring, a phenyl group, and a pyrazole moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-2-(3-PHENYL-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled using an appropriate acylating agent to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZODIOXOL-5-YL)-2-(3-PHENYL-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-2-(3-PHENYL-1H-PYRAZOL-1-YL)ACETAMIDE would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1,3-Benzodioxol-5-yl)-2-(3-phenyl-1H-pyrazol-1-yl)acetamide analogs: Compounds with similar structures but different substituents on the aromatic rings or the pyrazole moiety.
Other Acetamides: Compounds with different aromatic or heterocyclic groups attached to the acetamide backbone.
Uniqueness
The uniqueness of N1-(1,3-BENZODIOXOL-5-YL)-2-(3-PHENYL-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-phenylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H15N3O3/c22-18(19-14-6-7-16-17(10-14)24-12-23-16)11-21-9-8-15(20-21)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,22) |
InChI Key |
GABBCNRQEJHVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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